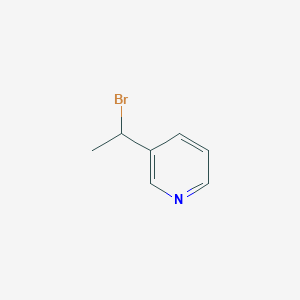
3-(1-Bromoethyl)pyridine
Descripción general
Descripción
3-(1-Bromoethyl)pyridine is a chemical compound with the molecular formula C7H8BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(1-Bromoethyl)pyridine involves several steps. One method involves the reaction of bromine with pyridine and sulfuric acid at a temperature of 130-140°C for 7-8 hours . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of 3-(1-Bromoethyl)pyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
3-(1-Bromoethyl)pyridine can undergo various chemical reactions. For instance, it can react with N-bromosuccinimide, leading to side chain halogenation . It can also participate in the synthesis of piperazine derivatives, which involves cyclization of 1,2-diamine derivatives with sulfonium salts .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Arylthieno Pyridines : 3-Arylthieno[2,3-b]pyridines are synthesized using a method involving iodine-mediated 5-endo cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, derived from 2-bromopyridines (Kobayashi et al., 2009).
Formation of Hyperbranched Polyelectrolytes : The poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide and similar monomers yields hyperbranched polyelectrolytes. The reaction kinetics and the structure of these polyelectrolytes have been studied extensively (Monmoton et al., 2008).
Synthesis of Imidazo Pyridines : Copper-mediated oxidative coupling has been used for the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating a versatile application in organic synthesis (Zhou et al., 2016).
Material Science and Engineering
- Cationization of Cellulose Nanocrystals : A simple one-pot reaction involving 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals (CNCs) has been used to prepare pyridinium-grafted-cellulose nanocrystals. This method simplifies existing cationization processes and enhances grafting density while retaining CNC crystallinity (Jasmani et al., 2013).
Chemical Analysis and Characterization
- Spectroscopic Analysis : Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been applied to various bromo-substituted pyridines for structural elucidation (Vural & Kara, 2017).
Environmental Applications
- Degradation of Pyridine in Water : Research on the degradation of pyridine in drinking water using a dielectric barrier discharge system has been conducted, highlighting the environmental applications of pyridine derivatives in treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Biomedical Research
- Synthesis of Bioactive Compounds : The synthesis of bioactive pyridinesulfonamide compounds, including their stereochemical analysis and investigation into anticancer activity, showcases the biomedical relevance of pyridine derivatives (Zhou et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 3-(1-Bromoethyl)pyridine is largely dependent on its chemical structure. As a brominated alkyl pyridine, it can participate in various types of chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, its impact on biochemical pathways would likely be indirect, influencing the activity of the compounds it helps synthesize.
Pharmacokinetics
The pharmacokinetics of 3-(1-Bromoethyl)pyridine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. These properties can be significantly influenced by the specific context, such as the route of administration and the presence of other compounds .
Result of Action
Its primary use is as a reagent in organic synthesis, where it can contribute to the formation of a wide variety of complex molecules . The effects of these molecules can vary widely, depending on their structure and the biological system they interact with.
Action Environment
The action, efficacy, and stability of 3-(1-Bromoethyl)pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect its reactivity . Additionally, the presence of other compounds can also influence its behavior, either by reacting with it directly or by affecting the reactivity of other species in the environment .
Propiedades
IUPAC Name |
3-(1-bromoethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGLQWVPNMQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971601 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bromoethyl)pyridine | |
CAS RN |
562074-53-7 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




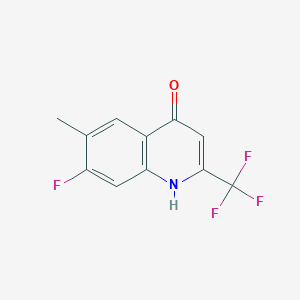





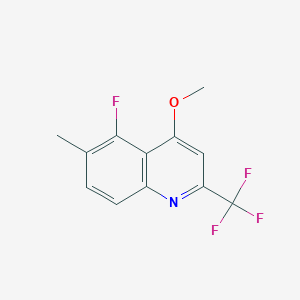

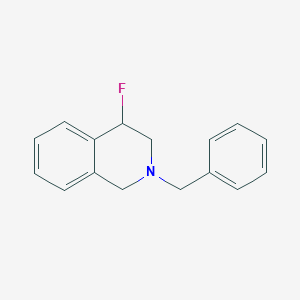
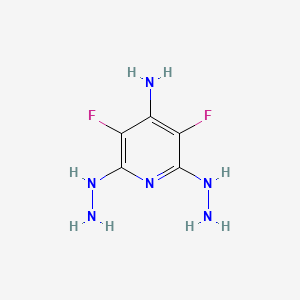
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)